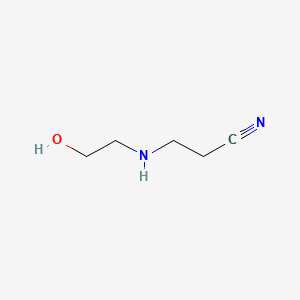

3-((2-Hydroxyethyl)amino)propanenitrile

Description

3-((2-Hydroxyethyl)amino)propanenitrile is a nitrile derivative featuring a hydroxyethylamino substituent. Its structure combines a polar hydroxy group with a nitrile moiety, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the nucleophilic hydroxyethylamine chain, enabling applications in dye chemistry, pharmaceuticals, and polymer science .

Properties

IUPAC Name |

3-(2-hydroxyethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-2-1-3-7-4-5-8/h7-8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCLWVMUUOCSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513433 | |

| Record name | 3-[(2-Hydroxyethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33759-44-3 | |

| Record name | 3-[(2-Hydroxyethyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33759-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Hydroxyethyl)amino)propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033759443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Hydroxyethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 3-[(2-hydroxyethyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-((2-HYDROXYETHYL)AMINO)PROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2728Y7PTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxyethyl)amino)propanenitrile typically involves the reaction of 3-chloropropanenitrile with ethanolamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxyethyl)amino)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The hydroxyethyl group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can react with the hydroxyethyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties:

Research indicates that derivatives of 3-((2-hydroxyethyl)amino)propanenitrile exhibit significant antimicrobial activity. A study highlighted its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of hydroxyl and amino groups in its structure enhances its interaction with microbial targets, suggesting potential for development into antimicrobial agents.

Cytotoxicity Against Cancer Cell Lines:

The compound has shown promise in cytotoxicity assays against various cancer cell lines. For instance, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against breast and lung cancer cells, indicating their potential as anticancer agents.

Neuroprotective Effects:

Emerging research suggests that this compound may possess neuroprotective properties. This is hypothesized to occur through modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

High-Performance Liquid Chromatography (HPLC):

this compound can be analyzed using reverse phase HPLC methods. These methods are scalable and suitable for isolating impurities in preparative separations, making them valuable for pharmacokinetic studies . The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry applications.

Case Studies

Study on Antimicrobial Activity:

One notable study investigated the antimicrobial properties of various derivatives of propanenitrile, including this compound. Results indicated significant inhibitory effects against both E. coli and S. aureus, suggesting that structural modifications can enhance antimicrobial efficacy.

Cytotoxicity Evaluation:

Another study focused on evaluating the cytotoxic effects of propanenitrile derivatives against several cancer cell lines. The findings revealed that specific derivatives had promising anticancer properties, with IC50 values indicating effective growth inhibition in low micromolar concentrations.

Mechanism of Action

The mechanism of action of 3-((2-Hydroxyethyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, modulating the compound’s effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their substituent-driven differences:

Physicochemical Properties

- Solubility: The hydroxyethyl derivative exhibits higher polarity and water solubility compared to alkyl-substituted analogues like 3-(hexylamino)propanenitrile . Fluorinated derivatives (e.g., trifluoropropyl) show unique solubility in fluorinated solvents .

- Spectroscopy: IR: Nitrile stretching (~2240 cm⁻¹) is consistent across analogues, but aryl-substituted compounds show additional aromatic C-H stretches (~3000 cm⁻¹) . NMR: The hydroxyethyl group in this compound results in distinct shifts (e.g., δ ~3.6 ppm for CH₂OH) compared to alkyl or aryl substituents .

Biological Activity

3-((2-Hydroxyethyl)amino)propanenitrile, with the chemical formula C5H10N2O and CAS number 33759-44-3, is a compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyethyl amino group, which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth, suggesting a potential role as an antimicrobial agent. For instance, in vitro assays revealed that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific enzymes and receptors. It is hypothesized that the hydroxyethyl amino group enhances binding affinity to certain targets, leading to inhibition of key metabolic pathways in microorganisms. This interaction can disrupt normal cellular functions, resulting in antimicrobial activity .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it was found to have a low toxicity profile at therapeutic doses. The compound did not exhibit significant adverse effects on vital organs when administered within established safety limits .

| Study Type | Dose Range (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 0 - 1000 | No significant adverse effects |

| Repeated Dose Toxicity (28 days) | 0 - 300 | Mild effects on liver enzymes at high doses |

Case Studies

In a notable case study, researchers explored the application of this compound as a potential therapeutic agent against bacterial infections resistant to conventional antibiotics. The study involved administering the compound in combination with existing antibiotics to assess synergistic effects. Results indicated enhanced efficacy against resistant strains, highlighting its potential role in overcoming antibiotic resistance .

In Vitro Studies

In vitro studies have shown that this compound can inhibit biofilm formation in pathogenic bacteria. This property is particularly important as biofilms contribute to chronic infections and are often resistant to treatment. The compound's ability to disrupt biofilm integrity suggests its utility in treating persistent infections .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Mechanistic studies : To elucidate the specific molecular targets and pathways affected by the compound.

- Clinical trials : To evaluate its safety and efficacy in human subjects.

- Formulation development : To enhance bioavailability and delivery methods for improved therapeutic outcomes.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential cyanide release from nitrile degradation.

- Waste Disposal : Segregate nitrile-containing waste and consult certified hazardous waste handlers .

What are potential applications of this compound in medicinal chemistry?

Advanced Research Question

The nitrile group serves as a bioisostere for carboxylic acids or carbonyls, enabling its use in covalent inhibitor design. For example, analogs like 3-((2-cyclobutylimidazo[1,2-a]pyridin-3-yl)amino)propanenitrile are explored as kinase inhibitors targeting cancer pathways . The hydroxyl group allows functionalization (e.g., esterification) to modulate pharmacokinetic properties.

How can researchers optimize reaction yields for derivatives with bulky substituents?

Advanced Research Question

Steric hindrance can reduce yields in substitution reactions. Strategies include:

- Microwave-Assisted Synthesis : Enhances reaction rates and reduces side products.

- Phase-Transfer Catalysis (PTC) : Facilitates reactions between immiscible phases (e.g., aqueous-organic systems).

- Protecting Groups : Temporarily block hydroxyl groups to direct reactivity .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is recommended. For example, related nitriles are analyzed using C18 columns with acetonitrile/water gradients. Impurity profiling may require spiking with reference standards or using hyphenated techniques like LC-NMR .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Stability studies using accelerated degradation (e.g., 40°C/75% RH) can determine shelf life. Monitor via periodic HPLC or FTIR .

What regulatory considerations apply to this compound in international research collaborations?

Advanced Research Question

Comply with the Toxic Substances Control Act (TSCA) and EU REACH regulations. For example, §721.8155 regulates significant new uses of propanenitrile derivatives in the U.S. . Maintain Safety Data Sheets (SDS) per GHS standards and document cross-border shipping permits for nitriles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.